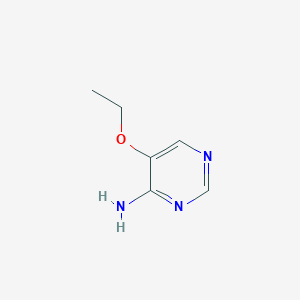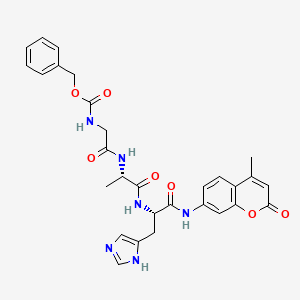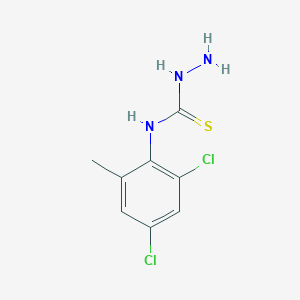
4-(2,4-Dichloro-6-methylphenyl)-3-thiosemicarbazide
Overview
Description
4-(2,4-Dichloro-6-methylphenyl)-3-thiosemicarbazide (4-(2,4-DCMP)-3-TSC) is a chemical compound that is widely used in the synthesis of pharmaceuticals and other materials. It is a derivative of thiosemicarbazide, a heterocyclic ring compound, which is composed of two nitrogen atoms, one sulfur atom and two carbon atoms. 4-(2,4-DCMP)-3-TSC is an important intermediate for the synthesis of a variety of drugs and other compounds.
Scientific Research Applications
Antimicrobial and Anticancer Potential
Thiosemicarbazide derivatives have been widely explored for their antimicrobial and anticancer properties. Research has demonstrated the potential of these compounds in inhibiting the growth of various microbes, including their effectiveness against specific cancer cell lines. For instance, certain thiosemicarbazide derivatives have shown significant in vitro growth-inhibiting activity against several microbes and have been screened for antitubercular activity against Mycobacterium tuberculosis. Some of these compounds have also been evaluated for their anticancer properties, indicating a promising direction for therapeutic applications (S. Hirpara, K. Parekh, & Hansa Parekh, 2003).
DNA Intercalation and Cell Cycle Disruption
Research into thiosemicarbazides has also unveiled their ability to intercalate with DNA, leading to disruptions in cell division and inducing DNA damage such as abasic sites and double strand breaks. This mechanism suggests a novel approach to targeting cancer cells, as seen in studies where certain thiosemicarbazide derivatives displayed toxicity towards gastric cancer cells while sparing normal fibroblasts. These findings underscore the therapeutic potential of thiosemicarbazides in cancer treatment by interfering with DNA synthesis and cell cycle progression (M. Pitucha et al., 2020).
Anticancer Agents against Melanoma Cells
Further research on thiosemicarbazide derivatives has focused on their potential as anticancer agents, particularly against melanoma cells. Investigations have included synthesis, structural analysis, and the evaluation of cytotoxic effects on melanoma and normal cell lines. These studies have not only provided insights into the structural requirements for anticancer activity but have also identified compounds with selective toxicity towards cancer cells, offering a promising avenue for the development of new cancer therapies (P. Kozyra et al., 2022).
Synthesis and Characterization for Biological Applications
The synthesis and characterization of thiosemicarbazide compounds have been central to exploring their biological applications. Studies have detailed the synthesis of novel thiosemicarbazone derivatives and their evaluation for antimicrobial, antifungal, and anticancer activities. These research efforts contribute to a deeper understanding of the chemical properties of thiosemicarbazides and their potential for treating various diseases, highlighting the importance of structural optimization in developing new therapeutic agents (A. Rana et al., 2009).
properties
IUPAC Name |
1-amino-3-(2,4-dichloro-6-methylphenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2N3S/c1-4-2-5(9)3-6(10)7(4)12-8(14)13-11/h2-3H,11H2,1H3,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIHDGMSKRBZGOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=S)NN)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-Dichloro-6-methylphenyl)-3-thiosemicarbazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Methyl-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1458761.png)

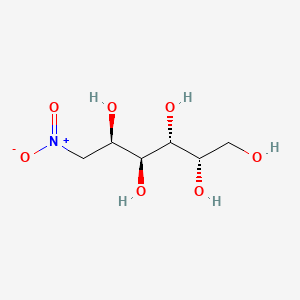


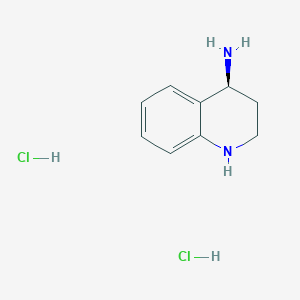


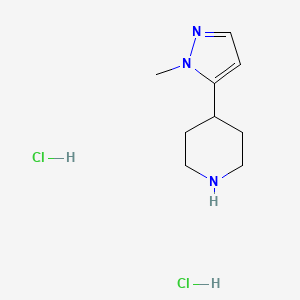
![2-Chloro-N-[5-(dimethylamino)-2-nitrophenyl]-5-nitrobenzamide](/img/structure/B1458775.png)


